2-(3-Nitrophenyl)-2-oxoethyl thiophene-2-carboxylate
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Overview
Description
2-(3-Nitrophenyl)-2-oxoethyl thiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with 3-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)-2-oxoethyl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The oxoethyl group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Nitrophenyl)-2-oxoethyl thiophene-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)-2-oxoethyl thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl and oxoethyl groups can play a crucial role in binding to the active sites of target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrophenyl)-2-oxoethyl thiophene-2-carboxylate
- 2-(3-Nitrophenyl)-2-oxoethyl furan-2-carboxylate
- 2-(3-Nitrophenyl)-2-oxoethyl pyrrole-2-carboxylate
Uniqueness
2-(3-Nitrophenyl)-2-oxoethyl thiophene-2-carboxylate is unique due to the presence of both the nitrophenyl and oxoethyl groups attached to the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H9NO5S |
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Molecular Weight |
291.28 g/mol |
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C13H9NO5S/c15-11(8-19-13(16)12-5-2-6-20-12)9-3-1-4-10(7-9)14(17)18/h1-7H,8H2 |
InChI Key |
RIHIKWNEIXONAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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